tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Overview
Description
This compound belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines . These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido [2,3- d ]pyrimidine and pyrimidino [4,5- d ] [1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5- d ] [1,3]oxazines .Physical And Chemical Properties Analysis
The compound is likely to maintain drug-likeness during lead optimization as all the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400 .Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
- The compound has been involved in chemical reactions, such as reacting with trifluoroacetic acid (TFA) for the elimination of tert-butylester groups, leading to the formation of pyridine and cyclic hydroxamic acid derivatives (Görlitzer & Baltrusch, 2000).
- It serves as a precursor in the synthesis of complex structures, like in the formation of a 9-hydroxy-β-carbolin-4-carboxylic acid derivative, highlighting its utility in organic synthesis (Görlitzer & Baltrusch, 2000).
Pharmaceutical Applications
- Research has explored its potential in medicinal chemistry, specifically for malaria treatment. Derivatives of this compound have been evaluated for their antimalarial activity, indicating its role in drug discovery (Chavchich et al., 2016).
Advanced Material Synthesis
- The compound is used in synthesizing advanced materials, like in the preparation of sterically non-nucleophilic bases, demonstrating its utility in material science (Herrera-Fernández et al., 2007).
- It's involved in the synthesis of polyfunctional thiazolo[3,2-c]pyrimidines, a class of compounds with potential applications in various fields including pharmaceuticals and material sciences (Litvinchuk et al., 2021).
Molecular Structure Studies
- The compound has been a subject in the study of molecular structures, like in the crystal structure analysis of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate (Dong et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c1-12(2,3)21-11(20)19-5-4-8-6-17-10(13(14,15)16)18-9(8)7-19/h6H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKOLFLTHFASNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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